molecular formula C8H6O6 B1144194 meso-Butane-1,2,3,4-tetracarboxylic Dianhydride CAS No. 17309-39-6

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

Cat. No.: B1144194
CAS No.: 17309-39-6
M. Wt: 198.13
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Description

(3R,3’S)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone is a unique organic compound characterized by its bifuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3’S)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by oxidation to introduce the tetraone functionality. The reaction conditions often require a solvent such as tetrahydrofuran and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (3R,3’S)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,3’S)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the tetraone groups to hydroxyl groups.

    Substitution: The furan rings can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Products may include polyhydroxylated derivatives.

    Reduction: Products typically include tetrahydroxy derivatives.

    Substitution: Various substituted bifuran derivatives can be obtained depending on the reagents used.

Scientific Research Applications

(3R,3’S)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,3’S)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,3’R)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone
  • (3S,3’S)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone

Uniqueness

(3R,3’S)-Tetrahydro-[3,3’-bifuran]-2,2’,5,5’-tetraone is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and properties compared to its stereoisomers.

Properties

IUPAC Name

(3R)-3-[(3S)-2,5-dioxooxolan-3-yl]oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQWMCSSZKNOLQ-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)[C@@H]2CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204872
Record name [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17309-39-6
Record name [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17309-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name meso-Butane-1,2,3,4-tetracarboxylic Dianhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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